molecular formula C14H10ClN3O7 B12481640 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitrobenzamide

5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitrobenzamide

Cat. No.: B12481640
M. Wt: 367.70 g/mol
InChI Key: IINYSQLJGNSHSP-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitrobenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes chloro, hydroxy, methoxy, and nitro functional groups attached to a benzamide core

Preparation Methods

The synthesis of 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitrobenzamide typically involves multi-step organic reactions. The synthetic route often starts with the nitration of a suitable benzene derivative to introduce nitro groups. This is followed by chlorination and hydroxylation steps to introduce the chloro and hydroxy groups, respectively. The final step involves the formation of the benzamide linkage through an amide coupling reaction with 2-methoxy-4-nitroaniline. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. Major products formed from these reactions include derivatives with altered functional groups, such as amino or carbonyl derivatives.

Scientific Research Applications

5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study enzyme interactions and inhibition.

    Medicine: It has potential as a lead compound in the development of new drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pathways involved may include inhibition of specific enzymes like monoamine oxidases, which are targets in the treatment of neurological diseases.

Comparison with Similar Compounds

Similar compounds to 5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitrobenzamide include other benzamide derivatives with different substituents. For example:

    N-(2,4-dinitrophenyl)benzamide: This compound has similar nitro and benzamide groups but lacks the chloro and hydroxy groups.

    N-(2-methoxyphenyl)benzamide: This compound has a methoxy group but lacks the nitro and chloro groups. The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C14H10ClN3O7

Molecular Weight

367.70 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(2-methoxy-4-nitrophenyl)-3-nitrobenzamide

InChI

InChI=1S/C14H10ClN3O7/c1-25-12-6-8(17(21)22)2-3-10(12)16-14(20)9-4-7(15)5-11(13(9)19)18(23)24/h2-6,19H,1H3,(H,16,20)

InChI Key

IINYSQLJGNSHSP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O

Origin of Product

United States

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